3-Fluoro-2-nitrobenzoic acid chemical properties
3-Fluoro-2-nitrobenzoic acid chemical properties
An In-depth Technical Guide to 3-Fluoro-2-nitrobenzoic Acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Fluoro-2-nitrobenzoic acid (CAS No. 1000339-51-4), a key building block in modern medicinal and agrochemical research. We will delve into its core chemical properties, explore its reactivity, and present a logical framework for its application in complex organic synthesis. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
3-Fluoro-2-nitrobenzoic acid belongs to a class of substituted aromatic compounds whose value lies in the unique interplay of its three functional groups: the carboxylic acid, the nitro group, and the fluorine atom. The strategic placement of these groups creates a molecule with distinct reactivity profiles, making it an essential precursor for introducing specific functionalities into larger, more complex molecules.[1]
In pharmaceutical development, the incorporation of fluorine is a well-established strategy for enhancing drug efficacy. Fluorine's high electronegativity can modulate the acidity/basicity (pKa) of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a versatile synthetic handle, readily converted to an amine for further derivatization. The carboxylic acid provides a primary point for conjugation, esterification, or amide bond formation. Consequently, 3-Fluoro-2-nitrobenzoic acid is instrumental in the synthesis of novel Active Pharmaceutical Ingredients (APIs) and advanced drug intermediates.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in the laboratory.
Core Chemical Properties
The key quantitative data for 3-Fluoro-2-nitrobenzoic acid are summarized below. These properties are critical for reaction planning, purification, and safety assessments.
| Property | Value | Source |
| CAS Number | 1000339-51-4 | [2] |
| Molecular Formula | C₇H₄FNO₄ | [2] |
| Molecular Weight | 185.11 g/mol | [2] |
| Appearance | Pale lemon crystalline powder | [1] |
| Density | 1.568 g/cm³ | [1] |
| Boiling Point | 354.2°C | [1] |
| Flash Point | 168°C | [1] |
| Purity (Typical) | ≥99.0% (by HPLC) | [1] |
Molecular Structure
The structural arrangement of the functional groups is the primary determinant of the molecule's reactivity.
Caption: Molecular structure of 3-Fluoro-2-nitrobenzoic acid.
Predicted Spectroscopic Signature
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¹H NMR: The aromatic region would show three distinct proton signals, each a multiplet due to complex splitting from both neighboring protons and the fluorine atom (H-F coupling). The strong electron-withdrawing effects of the nitro and carboxyl groups would shift these protons downfield.
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¹³C NMR: Seven carbon signals are expected. The carboxyl carbon would appear significantly downfield (~165-170 ppm). The aromatic carbons would show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹, respectively), and a C-F stretch (~1200-1300 cm⁻¹).[5]
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 185. Key fragmentation patterns would include the loss of -OH (m/z 168), -NO₂ (m/z 139), and -COOH (m/z 140).[6]
Reactivity and Mechanistic Considerations
The synthetic utility of 3-Fluoro-2-nitrobenzoic acid stems from the distinct reactivity of its three key functional sites. The choice of reaction conditions determines which site is addressed.
Caption: Key reactivity pathways for 3-Fluoro-2-nitrobenzoic acid.
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Carboxylic Acid Group: This is the most accessible functional group for standard transformations. It can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, creating a highly reactive intermediate for the formation of amides and esters. Direct coupling with amines or alcohols is also readily achieved using standard coupling agents (e.g., EDC, DCC).
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Nitro Group: The nitro group is a powerful tool for introducing a nitrogen nucleophile. It can be selectively reduced to an amine (-NH₂) using various methods, such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). This transformation is fundamental for building heterocyclic structures or for subsequent diazotization reactions.
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Fluorine Atom (Nucleophilic Aromatic Substitution - SₙAr): The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group. This arrangement strongly activates the C-F bond towards nucleophilic aromatic substitution. Fluorine is an excellent leaving group in SₙAr reactions, allowing for the facile introduction of O-, N-, and S-based nucleophiles. This pathway is particularly valuable for synthesizing benzimidazole derivatives and other fused ring systems.[7]
Representative Synthesis Protocol
While specific manufacturing processes for 3-Fluoro-2-nitrobenzoic acid are often proprietary, a plausible and illustrative synthetic route can be adapted from established methods for closely related isomers, such as 2-Fluoro-3-nitrobenzoic acid. The following protocol demonstrates a common industrial approach involving oxidation of a substituted toluene.[8][9]
Disclaimer: This protocol is for illustrative purposes, based on the synthesis of a related isomer, and should be adapted and optimized under controlled laboratory conditions by qualified personnel.
Reaction: Oxidation of 2-Fluoro-3-nitrotoluene to 2-Fluoro-3-nitrobenzoic acid
Caption: General workflow for the synthesis of a fluoronitrobenzoic acid.
Step-by-Step Methodology:
-
Vessel Preparation: To a suitable reaction vessel equipped with a mechanical stirrer and temperature probe, add 2-Fluoro-3-nitrotoluene (1 part by weight), isopropanol (12 parts by volume), and water (6 parts by volume).[9]
-
Reagent Addition: Stir the mixture to achieve a solution or fine suspension. To this, add sodium dichromate (3 parts by weight) portion-wise, ensuring the temperature is maintained at or below 25°C.[9]
-
Reaction: Allow the reaction mixture to stir at 25°C for approximately 3 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) to confirm the consumption of the starting material.[9]
-
Initial Filtration: Upon completion, filter the reaction mixture to remove inorganic solids.
-
Solvent Removal: Transfer the filtrate to a rotary evaporator and remove the organic solvent (isopropanol) under reduced pressure.
-
Recrystallization: Add water to the remaining residue. Heat the mixture with stirring to dissolve the product. Allow the solution to cool slowly to 0°C to induce recrystallization.[9]
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product, 2-fluoro-3-nitrobenzoic acid.[9]
Causality and Justification: The choice of a strong oxidizing agent like sodium dichromate is essential for the conversion of the benzylic methyl group to a carboxylic acid. The isopropanol/water solvent system is chosen to solubilize both the organic starting material and the inorganic oxidant. The final recrystallization step is a critical purification technique to remove unreacted starting material and soluble byproducts, ensuring high purity of the final product.
Applications in Drug Discovery and Agrochemicals
3-Fluoro-2-nitrobenzoic acid is not an end product but a high-value intermediate. Its utility is demonstrated in the synthesis of a wide range of target molecules.
-
Pharmaceuticals: It serves as a precursor for synthesizing APIs where the fluoronitrobenzoic acid scaffold is embedded within a larger molecule. Its structure is particularly suited for creating kinase inhibitors, anti-infective agents, and compounds targeting the central nervous system. The fluorine atom can enhance blood-brain barrier penetration, a critical factor for CNS drugs.[1]
-
Agrochemicals: In the agrochemical sector, this intermediate is used to develop next-generation pesticides, herbicides, and plant growth regulators.[1] The strong electron-withdrawing nature of the nitro and fluoro groups can contribute to the potency and environmental stability of the final active ingredient.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. 3-Fluoro-2-nitrobenzoic acid must be handled with appropriate care.
-
Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2] It may also cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Arrange for disposal as special waste through a licensed disposal company.[10]
Conclusion
3-Fluoro-2-nitrobenzoic acid is a strategically important chemical intermediate whose value is derived from the synergistic interplay of its functional groups. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for medicinal and agricultural chemists. A thorough understanding of its handling requirements and synthetic potential, as outlined in this guide, is essential for leveraging this molecule to its full potential in the development of novel, high-impact chemical entities.
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Chemsrc. (2024). 3-Fluoro-2-nitrobenzoic acid | CAS#:1000339-51-4. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. Retrieved from [Link]
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WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-3-Nitrobenzoic Acid: A Cornerstone for Pharmaceutical and Agrochemical Innovation. Retrieved from [Link]
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